二丁基二硫代氨基甲酸铜

描述

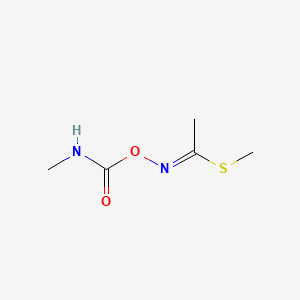

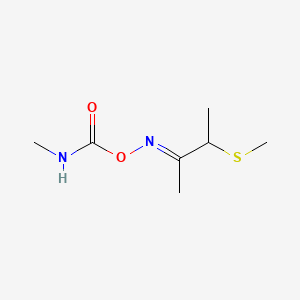

Copper dibutyldithiocarbamate is a coordination complex . It is soluble in organic solvents and reacts with metals, including copper, zinc, nickel, and cobalt . It is used as a catalyst for the production of acrylic acid from acrylonitrile .

Synthesis Analysis

Copper dibutyldithiocarbamate can be synthesized through the reaction of CuI with different mole ratios of dibutyldithiocarbamate (DDTC) under solution-diffusion conditions . The synthesis must always be done in a tidy environment. Dithiocarbamates are easy to prepare and at the same time need caution during their syntheses .Molecular Structure Analysis

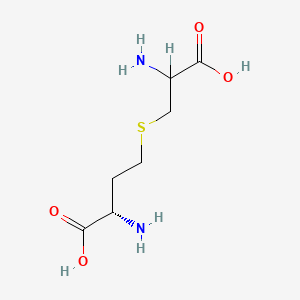

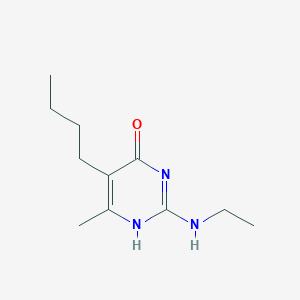

The molecular weight of Copper dibutyldithiocarbamate is 472.31 . The linear formula is C18H36CuN2S4 . The single crystal X-ray diffraction revealed that divalent Cu cations in complexes imply that the reactant, Cu (I), was involved in the redox process .Chemical Reactions Analysis

Copper dibutyldithiocarbamate is a coordination complex that reacts with metals, including copper, zinc, nickel, and cobalt . It is used as a catalyst for the production of acrylic acid from acrylonitrile .科学研究应用

铜配合物的合成和性质:

- 二丁基二硫代氨基甲酸铜 (DDTC) 已用于合成各种铜配合物,表现出独特的性质,如发光和热重行为。这些配合物在材料科学和配位化学中展示了潜在的应用 (Wang, Niu, Li, & Ma, 2017).

在铜矿物浮选中应用:

- DDTC 在铜矿物的浮选中是有效的。其独特的性质提高了非硫化物铜矿物的浮选回收率,使其成为矿物加工和冶金中的有价值的成分 (Liu, Zhong, Liu, & Xu, 2018).

在防污杀菌剂中使用:

- DDTC 与铜相结合,用于船舶应用的防污涂料。其环境影响和防止船舶生物污垢的效率突出了其在海洋生物学和环境科学中的重要性 (Boxall, Comber, Conrad, Howcroft, & Zaman, 2000).

金属配合物中的结构组织:

- 该化合物有助于金属配合物中独特的结构组织,特别是在铜(II)配合物中。这在晶体学和材料化学等领域具有影响 (Ivanov, Korneeva, Gerasimenko, & Forsling, 2005).

抗菌应用:

- 铜,包括其像 DDTC 这样的配合物,表现出很强的抗菌活性,使其成为医疗环境中用于感染控制和公共卫生的有价值的材料 (Vincent, Hartemann, & Engels-Deutsch, 2016).

在医疗保健中的生物应用:

- 铜的生物功能和益处,可能因 DDTC 而增强,导致其在各种医疗保健应用中使用,包括促进骨折愈合和抗菌作用 (Wang, Yuan, Xu, Zhong, Yang, Jin, Yang, & Qi, 2020).

铜浸渍杀菌产品:

- DDTC-铜配合物用于制造杀菌产品,如抗菌纺织品和涂层,突出了其在材料科学和公共卫生中的应用 (Borkow & Gabbay, 2004).

硫化铜纳米结构和薄膜:

- 利用 DDTC 合成了硫化铜纳米结构和薄膜,在纳米技术和材料工程中显示出潜力 (Khan, Malik, Akhtar, Mlowe, & Revaprasadu, 2017).

作用机制

Target of Action

Copper dibutyldithiocarbamate primarily targets the NF-E2-related factor 2 (Nrf2) , a transcription factor responsible for regulating antioxidant and phase II xenobiotic enzymes . This interaction plays a crucial role in the compound’s mechanism of action.

Mode of Action

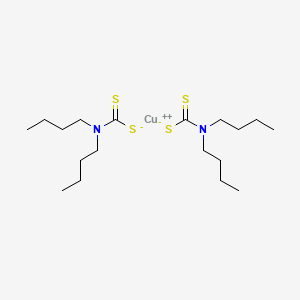

The compound interacts with its target by forming a copper (II) bis (dibutyldithiocarbamate) complex . This complex rapidly accumulates within cells and induces nuclear translocation of Nrf2, leading to upregulation of the expression of downstream proteins . The intramolecular interaction between copper and the dithiocarbamate ligand is crucial for the activation of the transcription factor .

Biochemical Pathways

The activation of Nrf2 by the copper (II) bis (dibutyldithiocarbamate) complex affects several biochemical pathways. It induces the expression of heme oxygenase-1 , NAD (P)H quinone oxidoreductase 1 , and γ-glutamylcysteine synthetase , which are downstream proteins of Nrf2 . These proteins play a significant role in the body’s antioxidant response and xenobiotic metabolism.

Pharmacokinetics

It is known that the copper (ii) bis (dibutyldithiocarbamate) complex rapidly accumulates within cells . This accumulation is higher than that of Cu (II) and Cu (I), suggesting a high bioavailability . The compound enters vascular endothelial cells via CTR1-independent mechanisms .

Result of Action

The result of the compound’s action is the activation of Nrf2 and the upregulation of its downstream proteins. This leads to enhanced antioxidant response and xenobiotic metabolism in the body . The compound’s selective anticancer activity is attributed to the copper (II) complex’s ability to inhibit the cellular proteasome .

Action Environment

The action of copper dibutyldithiocarbamate can be influenced by environmental factors. For instance, the presence of copper ions is necessary for the formation of the active copper (II) bis (dibutyldithiocarbamate) complex . Additionally, the compound is widely used as a flotation agent in mineral processing, where it selectively binds to the surfaces of specific minerals, allowing them to adhere to air bubbles and float to the top of a slurry for separation. This suggests that the compound’s action, efficacy, and stability can be influenced by the chemical environment.

未来方向

Copper dithiocarbamate complexes have been known for about 120 years and find relevance in biology and medicine, especially as anticancer agents and applications in materials science as a single-source precursor (SSPs) to nanoscale copper sulfides . Over the past decade, a wide range of Cu (I) dithiocarbamate clusters have been prepared and structurally characterized with nuclearities of 3–28 .

属性

IUPAC Name |

copper;N,N-dibutylcarbamodithioate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/2C9H19NS2.Cu/c2*1-3-5-7-10(9(11)12)8-6-4-2;/h2*3-8H2,1-2H3,(H,11,12);/q;;+2/p-2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IXPUJMULXNNEHS-UHFFFAOYSA-L | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCN(CCCC)C(=S)[S-].CCCCN(CCCC)C(=S)[S-].[Cu+2] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H36CuN2S4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

13927-71-4 | |

| Record name | (SP-4-1)-Bis(N,N-dibutylcarbamodithioato-κS,κS′)copper | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=13927-71-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

Molecular Weight |

472.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Dry Powder; Pellets or Large Crystals | |

| Record name | Copper, bis(N,N-dibutylcarbamodithioato-.kappa.S,.kappa.S')-, (SP-4-1)- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

CAS RN |

52691-95-9, 13927-71-4 | |

| Record name | Bis(N,N-dibutylcarbamodithioato-κS,κS′)copper | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=52691-95-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Bis(dibutylcarbamodithioato-S,S')copper | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0052691959 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Copper, bis(N,N-dibutylcarbamodithioato-.kappa.S,.kappa.S')-, (SP-4-1)- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Bis(dibutyldithiocarbamato-S,S')copper | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.034.254 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | Bis(dibutyldithiocarbamato-S,S')copper | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.052.806 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![Glycine, N-[imino(phosphonoamino)methyl]-N-methyl-](/img/structure/B7821826.png)